8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound features a purine core substituted with a but-2-enyl sulfanyl group, a methyl group, and a 3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the But-2-enyl Sulfanyl Group: This step often involves the use of thiol-ene click chemistry, where a thiol group reacts with an alkene under radical initiation conditions.
Substitution with the 3-Methylphenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the purine core is alkylated using a 3-methylbenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the double bond or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The purine core can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
- 7-(3-chloro-but-2-enyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-5-9-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-7-12(2)10-13/h4-8,10H,9,11H2,1-3H3,(H,20,23,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLJHIBUCPNKO-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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